Cas no 2172621-85-9 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid)

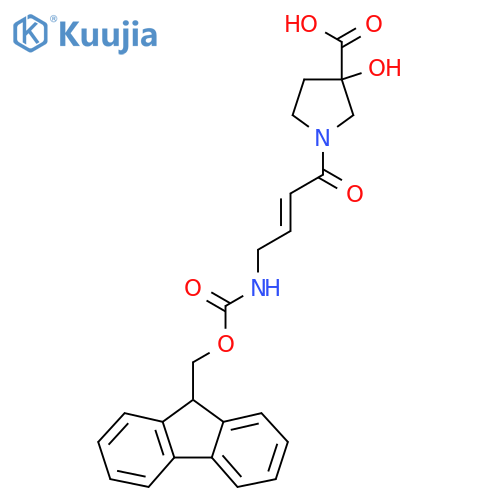

2172621-85-9 structure

商品名:1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid

- 2172621-85-9

- EN300-1513401

- 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid

-

- インチ: 1S/C24H24N2O6/c27-21(26-13-11-24(31,15-26)22(28)29)10-5-12-25-23(30)32-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-10,20,31H,11-15H2,(H,25,30)(H,28,29)/b10-5+

- InChIKey: PCYHJHGWASEYLT-BJMVGYQFSA-N

- ほほえんだ: OC1(C(=O)O)CN(C(/C=C/CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1

計算された属性

- せいみつぶんしりょう: 436.16343649g/mol

- どういたいしつりょう: 436.16343649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 733

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 116Ų

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1513401-250mg |

1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |

2172621-85-9 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1513401-10000mg |

1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |

2172621-85-9 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1513401-2500mg |

1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |

2172621-85-9 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1513401-50mg |

1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |

2172621-85-9 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1513401-1.0g |

1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |

2172621-85-9 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1513401-100mg |

1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |

2172621-85-9 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1513401-500mg |

1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |

2172621-85-9 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1513401-1000mg |

1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |

2172621-85-9 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1513401-5000mg |

1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |

2172621-85-9 | 5000mg |

$9769.0 | 2023-09-27 |

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

2172621-85-9 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量